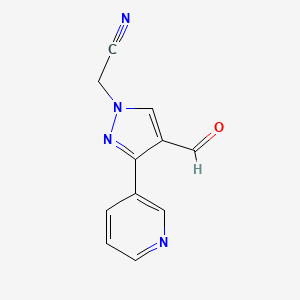

2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-formyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c12-3-5-15-7-10(8-16)11(14-15)9-2-1-4-13-6-9/h1-2,4,6-8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKGQFNBECSTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C=C2C=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile, a compound with the molecular formula and a molecular weight of 212.21 g/mol, is gaining attention in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole and its derivatives are recognized for their diverse biological activities. They exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, anti-microbial, anti-fungal, and neuroprotective properties . The structural characteristics of pyrazole compounds contribute significantly to their biological efficacy, making them valuable scaffolds in drug development.

Pharmacological Properties

Research indicates that pyrazole derivatives can act on various biological targets:

- Anti-inflammatory Activity : Compounds containing the pyrazole moiety have shown significant anti-inflammatory effects. For instance, modifications in the pyrazole structure have led to compounds with up to 93% inhibition of interleukin-6 (IL-6) at specific concentrations .

- Anti-cancer Activity : Some pyrazole derivatives have demonstrated promising results against different cancer cell lines. The introduction of substituents like pyridine can enhance cytotoxicity and selectivity towards cancer cells .

- Anti-microbial Activity : Pyrazole derivatives have been reported to possess potent anti-bacterial properties against strains such as E. coli and S. aureus. The presence of specific functional groups appears to enhance their antimicrobial efficacy .

The biological activity of 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile may be attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : Many pyrazoles act as inhibitors for enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), contributing to their anti-inflammatory effects .

- Receptor Modulation : Some derivatives can modulate receptor activity (e.g., estrogen receptors), which is crucial in cancer treatment strategies .

Case Studies

Several studies have highlighted the biological potential of related pyrazole compounds:

- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α). Compounds showed varying degrees of inhibition, with some achieving over 85% at low concentrations compared to standard drugs like dexamethasone .

- Anti-cancer Research : Research on modified pyrazoles indicated that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways. These findings suggest that structural modifications can enhance the therapeutic index of these compounds .

- Microbial Activity Evaluation : A recent study evaluated the antimicrobial properties of a new class of pyrazole derivatives against multiple bacterial strains. Results showed that specific compounds exhibited significant activity, outperforming traditional antibiotics in some cases .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

The compound is primarily utilized as a building block in organic synthesis. Its ability to undergo various chemical transformations allows it to serve as a precursor for more complex molecules. The synthetic pathways often involve multi-step reactions, including cyclization and functional group modifications, enabling the development of novel compounds with specific properties.

Biological Applications

Ligand in Coordination Chemistry

Research indicates that 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile can act as a ligand in coordination chemistry. Its ability to coordinate with metal ions makes it valuable for synthesizing metal complexes that can be used in catalysis and materials science.

Therapeutic Properties

The compound has been investigated for its potential therapeutic properties. Notably, studies have suggested its anti-inflammatory and anticancer activities. For instance, it has shown promise in inhibiting the proliferation of cancer cells through modulation of key signaling pathways. The specific mechanisms involve interaction with enzymes or receptors crucial for cell growth and survival.

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile. It has demonstrated significant activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects, making it a candidate for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

Industrial Applications

Development of Advanced Materials

In the industrial sector, 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is explored for its role in developing advanced materials such as polymers and nanomaterials. Its unique chemical properties allow for the creation of materials with enhanced functionalities, which are essential in various applications ranging from electronics to coatings.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile on human cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of specific apoptotic pathways. This finding underscores its potential as a lead compound in cancer drug development.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential use as an antibacterial agent in clinical settings.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogues

Substituent Variations on the Pyrazole Ring

2-(4-(Bromomethyl)-3-(Pyridin-3-yl)-1H-Pyrazol-1-yl)Acetonitrile (C₁₁H₉BrN₄)

- Key Differences : Bromomethyl replaces formyl at position 3.

- Impact: Reactivity: Bromine acts as a leaving group, enabling nucleophilic substitution (e.g., alkylation), whereas the formyl group participates in condensations . Molecular Weight: Higher (277.12 g/mol vs. ~212.21 g/mol), reducing bioavailability.

2-(1-Isopropyl-3-(Pyridin-4-yl)-1H-Pyrazol-5-yl)Acetonitrile

- Key Differences : Isopropyl at position 1, pyridin-4-yl at position 3.

- Pyridine Orientation: Pyridin-4-yl vs. 3-yl alters electronic effects and hydrogen-bonding capabilities .

2-(1-(Prop-2-yn-1-yl)-3-(Pyridin-4-yl)-1H-Pyrazol-4-yl)Acetonitrile

Vorbereitungsmethoden

General Synthetic Strategy Overview

The preparation of this compound typically involves:

- Construction of the pyrazole ring system with appropriate substitution.

- Introduction of the pyridin-3-yl substituent at the 3-position of the pyrazole.

- Formylation at the 4-position of the pyrazole ring.

- Attachment of the acetonitrile group at the N1 position of the pyrazole.

These steps are often achieved through condensation reactions, formylation procedures, and nucleophilic substitutions or alkylations.

Pyrazole Ring Formation and Pyridin-3-yl Substitution

Pyrazole rings can be synthesized via cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For the target compound, a common approach is to start with a suitable 3-pyridinyl-substituted precursor or to introduce the pyridin-3-yl group via cross-coupling reactions after pyrazole formation.

A representative method includes:

- Preparation of 3-(pyridin-3-yl)-1H-pyrazole by condensation of hydrazine derivatives with β-ketonitrile or β-ketoesters bearing pyridinyl substituents.

- Alternatively, Suzuki or Stille cross-coupling of halogenated pyrazoles with pyridin-3-yl boronic acids or stannanes can be used to install the pyridinyl group.

Formylation at the 4-Position of Pyrazole

Formylation of pyrazole rings is a critical step to introduce the aldehyde functionality at the 4-position. Several methods have been reported in the literature for pyrazole-4-carbaldehyde synthesis, which can be adapted for the target compound:

Vilsmeier–Haack Reaction: This is the most common method where pyrazole derivatives are treated with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This electrophilic formylation selectively introduces the formyl group at the 4-position of the pyrazole ring.

Formylation of Semicarbazones: Semicarbazones derived from methyl ketones can be formylated using POCl3/DMF complex to yield pyrazole-4-carbaldehydes.

Trichlorotriazine-Mediated Formylation: Treatment of methyl ketone hydrazones with 2,4,6-trichlorotriazine in DMF at room temperature also provides pyrazole-4-carbaldehydes in good yields.

These methods are adaptable depending on the substitution pattern and functional groups present on the pyrazole ring.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + β-ketonitrile/pyridinyl precursor | Formation of 3-(pyridin-3-yl)-1H-pyrazole |

| 2 | Formylation | POCl3/DMF (Vilsmeier-Haack) or trichlorotriazine/DMF | Introduction of formyl group at C4 position |

| 3 | N-alkylation | Base (NaH, K2CO3) + chloroacetonitrile | Attachment of acetonitrile at N1 position |

Detailed Research Findings and Examples

In a comprehensive review on pyrazole-4-carbaldehydes, formylation via POCl3/DMF has been shown to provide high regioselectivity and yields for various substituted pyrazoles, including those bearing aryl and heteroaryl groups such as pyridine.

Alkylation reactions for N-substitution with acetonitrile groups have been widely used in heterocyclic chemistry, providing straightforward access to N-substituted pyrazoles with minimal side reactions.

The combination of these methods allows the synthesis of 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile with good purity and yield, suitable for further applications in medicinal chemistry and materials science.

Notes on Purification and Characterization

Purification generally involves column chromatography using silica gel with appropriate eluents such as ethyl acetate/hexane mixtures.

Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of aldehyde, nitrile, and heterocyclic moieties.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Conditions | References |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | |

| Solvent | DMF, anhydrous | |

| Temperature | 70°C | |

| Reaction Time | 10 hours |

Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H NMR to identify pyridine (δ 8.5–9.0 ppm) and formyl protons (δ ~10.0 ppm). ¹³C NMR confirms the nitrile (δ ~115 ppm) and carbonyl (δ ~190 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ at m/z 267) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Key peaks include C≡N (~2250 cm⁻¹) and C=O (~1715 cm⁻¹) stretches .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

Advanced: How to resolve contradictions between computational predictions and experimental NMR data for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G** basis set) to identify discrepancies in tautomerism or stereoelectronic effects .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., single-crystal X-ray diffraction at 193 K), as demonstrated for analogous pyrazole derivatives .

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

Advanced: What strategies are effective for evaluating the compound’s binding affinity with kinase targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (association/dissociation rates) using immobilized kinase domains .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on pyridinyl and formyl interactions with active sites .

Basic: What guidelines should be followed for safe handling and storage?

Methodological Answer:

- Storage : Keep at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the nitrile group .

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid exposure to moisture or strong acids .

Advanced: How to design a study assessing environmental degradation pathways?

Methodological Answer:

- Hydrolysis/Photolysis : Test stability under varying pH (3–10) and UV light (254 nm). Monitor degradation via LC-MS/MS .

- Microcosm Experiments : Simulate soil/water systems to identify microbial metabolites. Use ¹⁴C-labeling for tracking .

Q. Table 2: Degradation Study Design

| Parameter | Conditions | References |

|---|---|---|

| pH Range | 3, 7, 10 (buffered) | |

| Light Source | UV lamp (254 nm) | |

| Analytical Method | LC-MS/MS (QTOF) |

Advanced: How to conduct comparative reactivity studies with pyridin-2-yl analogs?

Methodological Answer:

- Synthesis of Analogs : Replace pyridin-3-yl with pyridin-2-yl and compare reaction kinetics (e.g., SNAr rates) .

- Biological Assays : Test both compounds against kinase panels (e.g., EGFR, JAK2) to correlate structural differences with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.